molecular formula C13H19ClN4S B2989720 1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2380043-86-5

1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No. B2989720
CAS RN: 2380043-86-5
M. Wt: 298.83
InChI Key: LONNCKUFNCGZTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane is not fully understood. However, it has been suggested that this compound may exert its biological activity through the modulation of specific molecular targets, such as enzymes or receptors.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane exhibits various biochemical and physiological effects, depending on the specific target and application. For example, in some studies, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis or inhibiting cell proliferation. In other studies, it has been shown to modulate the activity of neurotransmitter receptors, such as GABA(A) receptors, leading to changes in neuronal excitability and behavior.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane in lab experiments is its versatility and potential for use in various applications. However, one of the limitations is the lack of information on its toxicity and safety profile, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane. One potential direction is the further exploration of its potential as an anticancer agent, including the identification of specific molecular targets and the development of more potent derivatives. Another direction is the investigation of its potential as a modulator of neurotransmitter receptors, including the exploration of its effects on other receptor subtypes and the development of more selective compounds. Additionally, the use of this compound as a building block for the synthesis of functional materials is an area of potential future research.

Synthesis Methods

The synthesis of 1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane involves the reaction of 5-chloropyrimidine-2-thiol with 1,4-diazepane in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide or tetrahydrofuran, at a temperature of around 70-80°C. The product is obtained by purification through column chromatography.

Scientific Research Applications

1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent and as a modulator of neurotransmitter receptors. In drug discovery, it has been studied as a scaffold for the development of new drugs. In material science, it has been explored for its potential as a building block for the synthesis of functional materials.

properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4S/c14-11-8-15-13(16-9-11)18-4-1-3-17(5-6-18)12-2-7-19-10-12/h8-9,12H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONNCKUFNCGZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=C(C=N2)Cl)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane

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